molecular formula C16H14ClFN4O2S B2994703 3-chloro-4-fluoro-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzenesulfonamide CAS No. 2034233-81-1

3-chloro-4-fluoro-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzenesulfonamide

Cat. No.: B2994703
CAS No.: 2034233-81-1
M. Wt: 380.82
InChI Key: TXXNDNPGVGIROG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-4-fluoro-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzenesulfonamide is a chemical compound of interest in medicinal chemistry and drug discovery research. It features a benzenesulfonamide core, a privileged scaffold commonly found in pharmacologically active molecules . This scaffold is known to contribute to a wide range of biological activities, making it a valuable template for developing novel therapeutic agents. The structure incorporates a pyridine ring linked to a 1-methyl-1H-pyrazol-4-yl group, a heteroaromatic system frequently employed in the design of kinase inhibitors and other targeted therapies . The presence of both chloro and fluoro substituents on the benzene ring allows researchers to investigate the effects of halogen bonding and electronic properties on target binding affinity and metabolic stability. This compound is intended for research applications such as in vitro biological screening, structure-activity relationship (SAR) studies, and as a building block in the synthesis of more complex molecules. It is supplied as a high-purity solid for research use. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-chloro-4-fluoro-N-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClFN4O2S/c1-22-10-12(9-20-22)16-5-2-11(7-19-16)8-21-25(23,24)13-3-4-15(18)14(17)6-13/h2-7,9-10,21H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXXNDNPGVGIROG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NC=C(C=C2)CNS(=O)(=O)C3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClFN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-chloro-4-fluoro-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and cardiovascular medicine. This article reviews the synthesis, biological evaluation, and molecular mechanisms associated with this compound, supported by recent studies and findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C13H13ClFN3O2S\text{C}_{13}\text{H}_{13}\text{ClF}\text{N}_3\text{O}_2\text{S}

It features a benzenesulfonamide moiety linked to a pyrazole and pyridine structure, which are known for their diverse biological activities.

Synthesis

The synthesis of this compound typically involves the reaction of 3-chloro-4-fluorobenzenesulfonyl chloride with 6-(1-methyl-1H-pyrazol-4-yl)pyridine derivatives. The process is characterized by standard organic synthesis techniques including nucleophilic substitution and purification methods such as recrystallization or chromatography.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing a pyrazole structure. For instance, compounds similar to this compound have shown significant inhibitory effects on various cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
MDA-MB-231 (Breast)26Induction of apoptosis
HepG2 (Liver)49.85Cell cycle arrest and apoptosis
A549 (Lung)50Autophagy induction without apoptosis

These findings suggest that the compound can effectively inhibit cell proliferation through multiple mechanisms, including apoptosis and autophagy induction .

Cardiovascular Effects

The biological activity of sulfonamide derivatives has also been evaluated in cardiovascular contexts. For instance, studies have demonstrated that specific benzenesulfonamide compounds can affect perfusion pressure and coronary resistance in isolated rat heart models. The results indicate that these compounds may act as L-type calcium channel inhibitors , leading to decreased perfusion pressure, which could be beneficial in treating conditions like hypertension .

Case Study 1: Antitumor Activity

In a recent study, researchers synthesized a series of pyrazole derivatives and evaluated their anticancer activity against multiple cell lines. The study found that modifications in the pyrazole ring significantly enhanced the anticancer properties, suggesting that structural variations could lead to improved therapeutic agents .

Case Study 2: Cardiovascular Implications

Another investigation focused on the cardiovascular effects of sulfonamide derivatives. The study utilized an isolated rat heart model to assess the impact on coronary resistance and perfusion pressure. The results indicated that certain derivatives had a significant effect on reducing perfusion pressure, which could have implications for developing new treatments for heart failure .

Comparison with Similar Compounds

Structural Analog 1: 3-Chloro-N-[2,6-Dimethyl-3-(1-Methyl-1H-Pyrazol-4-yl)Thieno[2,3-b]Pyridin-4-yl]Benzenesulfonamide (ID 1312592-96-3)

  • Key Differences: Replaces the pyridine ring in the target compound with a thieno[2,3-b]pyridine scaffold. Additional methyl groups at the 2- and 6-positions of the thienopyridine core.
  • Methyl groups may enhance metabolic stability but reduce solubility compared to the parent pyridine structure .

Structural Analog 2: Benzoquinazolinone 12 (3-((1S,2S)-2-Hydroxycyclohexyl)-6-((6-(1-Methyl-1H-Pyrazol-4-yl)Pyridin-3-yl)Methyl)Benzo[h]Quinazolin-4(3H)-One)

  • Key Differences: Incorporates a benzoquinazolinone core instead of benzenesulfonamide. A chiral cyclohexanol substituent enhances stereochemical complexity.
  • Pharmacological Relevance: Demonstrated 10-fold higher functional potency as an M1 muscarinic acetylcholine receptor (M1 mAChR) positive allosteric modulator compared to BQCA (benzylquinolone carboxylic acid), attributed to the quinazolinone scaffold and pyridyl-pyrazole moiety . Highlights the importance of fused heterocyclic systems in enhancing receptor affinity.

Structural Analog 3: 3-Chloro-4-Fluoro-N-(3-Methyl-1-(1H-1,2,3-Triazol-1-yl)Butan-2-yl)Benzenesulfonamide (CAS 2034520-46-0)

  • Key Differences :
    • Replaces the pyridyl-pyrazole group with a triazole-substituted butan-2-yl chain.
    • Lacks the pyridine ring but retains the benzenesulfonamide core.
  • Physicochemical Properties: Molecular weight: 346.81 vs. ~394.8 for the target compound.

Structural Analog 4: 3-Chloro-4-Fluoro-N-(2-(3-(4-Methoxyphenyl)-6-Oxopyridazin-1(6H)-yl)Ethyl)Benzenesulfonamide (CAS 923249-88-1)

  • Key Differences: Substitutes the pyridyl-pyrazole moiety with a pyridazinone ring bearing a 4-methoxyphenyl group. A longer ethyl linker connects the sulfonamide to the heterocycle.
  • Functional Impact: The pyridazinone ring introduces a ketone group, which may influence electronic properties and metabolic stability. Methoxy group enhances electron-donating effects, contrasting with the electron-withdrawing Cl/F in the target compound .

Data Table: Comparative Analysis

Compound Name Core Structure Key Substituents Molecular Weight Notable Pharmacological Properties
Target Compound Benzenesulfonamide 3-Cl, 4-F, pyridyl-pyrazole ~394.8 Hypothesized kinase/GPCR modulation
3-Chloro-N-[2,6-dimethyl-3-(1-methyl-1H-pyrazol-4-yl)thieno[2,3-b]pyridin-4-yl]benzenesulfonamide Thienopyridine 2,6-CH₃, pyrazole Not reported Enhanced π-stacking potential
Benzoquinazolinone 12 Benzoquinazolinone Cyclohexanol, pyridyl-pyrazole Not reported M1 mAChR PAM (10× potency vs. BQCA)
3-Chloro-4-fluoro-N-(3-methyl-1-(1H-triazol-1-yl)butan-2-yl)benzenesulfonamide Benzenesulfonamide Triazole, branched alkyl chain 346.81 Improved solubility
3-Chloro-4-fluoro-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide Pyridazinone 4-OCH₃, ethyl linker 437.9 Electron-donating effects

Research Findings and Implications

  • Pyridyl-Pyrazole vs. Quinazolinone: The pyridyl-pyrazole system in the target compound offers a balance of hydrogen-bonding (pyrazole) and π-π interactions (pyridine), while benzoquinazolinone derivatives exhibit higher potency in GPCR modulation due to their rigid, planar structures .
  • Halogen Effects: The 3-Cl/4-F substitution pattern in the target compound may enhance metabolic stability compared to non-halogenated analogs, as seen in related sulfonamides .
  • Linker Optimization: Ethyl or methylene linkers (as in the target) provide flexibility for target engagement, whereas bulkier substituents (e.g., cyclohexanol in benzoquinazolinone 12) may restrict conformational freedom but improve selectivity .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-chloro-4-fluoro-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzenesulfonamide?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including nucleophilic substitution for sulfonamide formation and Suzuki-Miyaura coupling for pyridine-pyrazole linkage. Flow chemistry (e.g., Omura-Sharma-Swern oxidation) can enhance reproducibility and yield optimization by controlling reaction parameters like temperature and residence time . For pyrazole-containing analogs, coupling reactions with halogenated intermediates (e.g., 4-fluorobenzenesulfonyl chloride) are documented .

Q. How is structural characterization performed for this compound?

  • Methodological Answer : Use a combination of:

  • X-ray crystallography to resolve stereochemistry and bond angles (e.g., APEX2 and SAINT software for data processing) .
  • NMR spectroscopy (¹H/¹³C, 2D-COSY) to confirm substituent positions and purity.
  • HPLC-MS for purity assessment and detection of byproducts .

Q. What solubility challenges are associated with this sulfonamide derivative?

  • Methodological Answer : Sulfonamides often exhibit poor aqueous solubility due to hydrophobic aromatic and pyrazole moieties. Strategies include:

  • Co-solvent systems (e.g., DMSO-water mixtures).
  • Salt formation with sodium or potassium counterions to improve polar interactions .
  • Crystallinity analysis via DSC to identify polymorphic forms with enhanced solubility .

Advanced Research Questions

Q. How can synthetic yield be optimized while minimizing byproducts?

  • Methodological Answer : Apply Design of Experiments (DoE) to systematically vary parameters (e.g., catalyst loading, solvent polarity). For example, flow chemistry setups enable rapid screening of reaction conditions (temperature gradients, flow rates) to maximize yield and reduce side reactions . Orthogonal analytical methods (e.g., inline IR spectroscopy) can monitor intermediate formation in real time .

Q. How to resolve contradictions in reported biological activity data?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell permeability, solvent interference). Mitigation strategies:

  • Orthogonal assays (e.g., enzymatic vs. cell-based assays) to confirm target engagement .
  • Structural analogs comparison to identify substituents critical for activity (e.g., trifluoromethyl vs. methyl groups) .
  • Metabolic stability studies using liver microsomes to rule out rapid degradation .

Q. What mechanistic insights exist for its biological activity?

  • Methodological Answer : Hypothesized mechanisms include:

  • Enzyme inhibition (e.g., cyclooxygenase-2) via sulfonamide binding to catalytic pockets.
  • Molecular docking studies (AutoDock Vina, Schrödinger Suite) to predict binding affinities and key residues .
  • SAR analysis of pyrazole and pyridine modifications to optimize selectivity .

Q. How can computational modeling enhance understanding of its reactivity?

  • Methodological Answer :

  • DFT calculations (Gaussian09) to map electron density and predict nucleophilic/electrophilic sites .
  • Molecular dynamics simulations (AMBER) to study solvation effects and conformational stability .
  • Crystal structure validation using Mercury software to compare experimental vs. simulated geometries .

Q. What cross-disciplinary approaches are applicable for studying this compound?

  • Methodological Answer : Integrate:

  • Flow chemistry for scalable synthesis and in-line purification .
  • High-throughput screening (HTS) to evaluate bioactivity across diverse targets.
  • Chemoinformatics tools (e.g., KNIME, RDKit) to analyze structure-property relationships and guide lead optimization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.